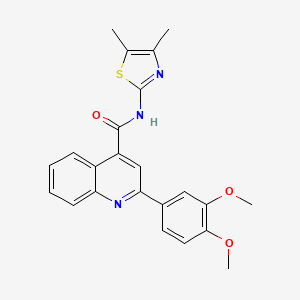

2-(3,4-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)quinoline-4-carboxamide

Description

2-(3,4-Dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)quinoline-4-carboxamide is a synthetic quinoline derivative incorporating a 3,4-dimethoxyphenyl substituent at the 2-position and a 4,5-dimethylthiazole carboxamide group at the 4-position of the quinoline core. Its structural complexity arises from the integration of methoxy-substituted aromatic systems and a thiazole heterocycle, which may influence solubility, bioavailability, and binding affinity to biological targets.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-13-14(2)30-23(24-13)26-22(27)17-12-19(25-18-8-6-5-7-16(17)18)15-9-10-20(28-3)21(11-15)29-4/h5-12H,1-4H3,(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEXXNNERHOLMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)quinoline-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antitumor, and other pharmacological properties based on a review of relevant literature.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C19H20N4O4S

- Molecular Weight : 396.51 g/mol

The compound features a quinoline core substituted with a dimethoxyphenyl group and a thiazole moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) ranging from 9.2 to 106.4 µM against Mycobacterium tuberculosis .

| Compound | MIC (µM) | Activity |

|---|---|---|

| Pyrazinamide | 25.34 | Control |

| Isoniazid | 11.67 | Control |

| Compound A | 9.2 | Moderate |

| Compound B | 106.4 | Moderate |

These results suggest that the structural features of the compound contribute to its efficacy against pathogenic microorganisms.

Antitumor Activity

The thiazole moiety is recognized for its role in anticancer activity. Compounds containing thiazole rings have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that certain thiazole derivatives exhibit IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Doxorubicin | <1.0 | Jurkat |

| Compound C | 1.61 ± 1.92 | Jurkat |

| Compound D | 1.98 ± 1.22 | A-431 |

The presence of electron-donating groups on the phenyl ring enhances the cytotoxicity of these compounds, indicating a structure-activity relationship that is critical for their effectiveness .

Case Studies

- Antitubercular Activity : A study evaluated the antitubercular potential of synthesized quinoline derivatives similar to our compound. The derivatives showed promising results with MIC values indicating effective inhibition of Mycobacterium tuberculosis, suggesting that modifications in the quinoline structure could lead to enhanced therapeutic agents against tuberculosis .

- Cytotoxicity in Cancer Research : In another study focusing on thiazole-containing compounds, several derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly improved their antiproliferative activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with other quinoline and thiazole derivatives. Key comparisons include:

Quinoline-4-carboxamide Derivatives Substituent Effects: The 3,4-dimethoxyphenyl group distinguishes it from analogues like 2-phenylquinoline-4-carboxamides (e.g., compounds in ). Thiazole vs. Oxazole/Tetrazole Moieties: Unlike oxazole or tetrazole-containing analogues (e.g., tetrahydroisoquinolines in ), the 4,5-dimethylthiazole group in this compound introduces steric bulk and altered electronic properties, which may affect binding kinetics or metabolic stability .

Heterocyclic Core Modifications Quinoline vs. Tetrahydroisoquinoline: Compared to saturated tetrahydroisoquinoline scaffolds (e.g., compounds in ), the fully aromatic quinoline core in this molecule offers rigidity and planar geometry, favoring interactions with hydrophobic enzyme pockets.

Pharmacological and Physicochemical Properties

While direct pharmacological data for this compound are unavailable in the provided evidence, inferences can be drawn from structurally related molecules:

Research Findings and Limitations

- Further studies are required to evaluate its efficacy in enzymatic assays or in vivo models.

- Hypothetical Advantages: The 3,4-dimethoxy and thiazole groups may confer enhanced selectivity for kinase targets compared to simpler quinoline derivatives, as seen in structurally related inhibitors .

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm substituent positions and coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks, critical for polymorphism studies .

How can reaction yields be optimized during the synthesis of this compound?

Advanced Research Question

Key factors include:

- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) for cyclization steps to prevent side reactions .

- Catalyst selection : Using RuO₂·H₂O or NaIO₄ for oxidative steps to enhance regioselectivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF, MeCN) improve solubility of intermediates .

- Real-time monitoring : TLC or HPLC tracks reaction progress, enabling timely termination to maximize yield .

What strategies address contradictions in reported biological activity data for this compound?

Advanced Research Question

- Dose-response analysis : Establish EC₅₀/IC₅₀ values across multiple cell lines to identify context-dependent effects .

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity toward proposed targets (e.g., kinases, apoptosis regulators) .

- Meta-analysis : Compare datasets across studies while controlling for variables like assay type (e.g., in vitro vs. ex vivo) or solvent (DMSO concentration effects) .

How do the quinoline and thiazole moieties influence this compound’s biological activity?

Basic Research Question

- Quinoline core : Enhances DNA intercalation or enzyme inhibition (e.g., topoisomerase I/II) due to planar aromatic structure .

- Thiazole ring : The 4,5-dimethyl groups improve metabolic stability, while the N-linked carboxamide facilitates hydrogen bonding with biological targets .

What computational approaches predict binding modes and pharmacokinetic properties?

Advanced Research Question

- Molecular docking (AutoDock, Glide) : Models interactions with targets like EGFR or tubulin, guided by crystallographic data from similar quinoline derivatives .

- ADMET prediction (SwissADME) : Estimates logP (∼3.5), solubility (∼10 µM in aqueous buffer), and CYP450 metabolism risks .

How can researchers mitigate solubility challenges during formulation?

Advanced Research Question

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Salt formation : React with HCl or sodium salts to improve bioavailability .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

What structural analogs of this compound show promise in structure-activity relationship (SAR) studies?

Advanced Research Question

| Analog Structure | Key Modification | Activity Trend |

|---|---|---|

| 2-(4-Fluorophenyl)-quinoline analog | Fluorine substitution | ↑ Apoptosis in HeLa cells |

| N-(4-Methoxyphenyl) variant | Methoxy group | Improved solubility |

| Thiadiazole-substituted derivative | Thiadiazole vs. thiazole | ↑ Kinase inhibition |

How does polymorphism affect the compound’s crystallographic and stability profiles?

Advanced Research Question

- Screening : Use SHELXD to identify polymorphs via high-throughput crystallization trials .

- Stability testing : DSC/TGA analyses reveal melting points (e.g., 121–122°C) and hygroscopicity risks .

What in vitro assays are recommended for preliminary toxicity profiling?

Basic Research Question

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells to determine IC₅₀ .

- hERG inhibition : Patch-clamp assays assess cardiac toxicity risks .

- Microsomal stability : Incubate with liver microsomes to estimate metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.